Cas no 1330751-61-5 (7,7-Dimethyl-5,6,7,8-tetrahydroquinoline)

7,7-Dimethyl-5,6,7,8-tetrahydroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline
- 1330751-61-5
- SCHEMBL21708059
-
- Inchi: 1S/C11H15N/c1-11(2)6-5-9-4-3-7-12-10(9)8-11/h3-4,7H,5-6,8H2,1-2H3
- InChI Key: LDRNGESLATXCHM-UHFFFAOYSA-N
- SMILES: N1C=CC=C2C=1CC(C)(C)CC2
Computed Properties
- Exact Mass: 161.120449483g/mol
- Monoisotopic Mass: 161.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 12.9Ų
7,7-Dimethyl-5,6,7,8-tetrahydroquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM238676-1g |
7,7-Dimethyl-5,6,7,8-tetrahydroquinoline |
1330751-61-5 | 97% | 1g |
$697 | 2021-08-04 | |
Chemenu | CM238676-5g |
7,7-Dimethyl-5,6,7,8-tetrahydroquinoline |
1330751-61-5 | 97% | 5g |
$1332 | 2021-08-04 | |
Chemenu | CM238676-1g |
7,7-Dimethyl-5,6,7,8-tetrahydroquinoline |
1330751-61-5 | 97% | 1g |
$738 | 2022-09-03 | |
Chemenu | CM238676-10g |
7,7-Dimethyl-5,6,7,8-tetrahydroquinoline |
1330751-61-5 | 97% | 10g |
$1907 | 2021-08-04 |
7,7-Dimethyl-5,6,7,8-tetrahydroquinoline Related Literature
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
Additional information on 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline
Comprehensive Overview of 7,7-Dimethyl-5,6,7,8-tetrahydroquinoline (CAS No. 1330751-61-5): Properties, Applications, and Industry Insights
7,7-Dimethyl-5,6,7,8-tetrahydroquinoline (CAS No. 1330751-61-5) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and organic synthesis research. This tetrahydroquinoline derivative features a unique structural framework with a dimethyl-substituted ring system, making it valuable for designing bioactive molecules. Its molecular formula C11H15N and moderate lipophilicity contribute to its versatility in drug discovery, particularly in modulating central nervous system (CNS) targets.
Recent studies highlight the growing demand for 7,7-dimethyl-5,6,7,8-tetrahydroquinoline analogs as building blocks in small-molecule therapeutics. Researchers are exploring its potential in developing kinase inhibitors and GPCR modulators, aligning with current trends in precision medicine and targeted drug delivery. The compound's stability under physiological conditions makes it particularly attractive for medicinal chemistry optimization projects.
From a synthetic chemistry perspective, CAS 1330751-61-5 serves as a key intermediate in multi-step organic transformations. Its hydrogenated quinoline core allows for diverse functionalization, enabling the creation of compound libraries for high-throughput screening. Industry reports indicate rising interest in this scaffold for fragment-based drug design, especially in oncology and neurodegenerative disease research.
The compound's physicochemical properties have been extensively characterized. With a molecular weight of 161.24 g/mol and calculated LogP of ~2.5, 7,7-dimethyl-5,6,7,8-tetrahydroquinoline exhibits ideal characteristics for blood-brain barrier penetration - a critical factor in CNS drug development. These attributes explain its frequent appearance in recent patents for neuroprotective agents and cognitive enhancers.
Manufacturing processes for 1330751-61-5 typically involve catalytic hydrogenation of corresponding quinoline precursors, followed by selective methylation. Advanced purification techniques ensure >98% purity for research applications. Analytical methods including HPLC, GC-MS, and 1H/13C NMR are routinely employed for quality control, meeting stringent requirements for pharmaceutical-grade intermediates.
Emerging applications extend beyond traditional medicinal chemistry. Material scientists are investigating 7,7-dimethyl-5,6,7,8-tetrahydroquinoline derivatives as components in organic electronic materials and photocatalysts. The compound's electron-rich aromatic system shows promise in developing novel charge-transport materials for OLED technologies, reflecting the growing convergence of chemical disciplines.
Regulatory and safety profiles of CAS 1330751-61-5 have been documented in accordance with REACH and ICH guidelines. While not classified as hazardous under current systems, standard laboratory precautions apply when handling. The compound's environmental fate has been studied, showing moderate biodegradability under aerobic conditions, which is increasingly important for green chemistry initiatives in the chemical industry.
Market analysts project steady growth for tetrahydroquinoline-based compounds, with 7,7-dimethyl-5,6,7,8-tetrahydroquinoline positioned as a valuable niche product. The global push for novel drug scaffolds and specialty chemicals drives demand, particularly in North American and Asian research hubs. Custom synthesis services now frequently include this compound in their catalogs, catering to both academic and industrial researchers.
Future research directions may explore the compound's potential in proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation platforms. Its structural features make it suitable for linker design in these cutting-edge therapeutic modalities. Additionally, computational chemistry studies are modeling its interactions with various biological targets to accelerate structure-activity relationship (SAR) optimization.
For researchers working with 7,7-dimethyl-5,6,7,8-tetrahydroquinoline, proper storage at 2-8°C under inert atmosphere is recommended to maintain stability. Technical literature suggests compatibility with common organic solvents including DMSO, methanol, and dichloromethane, facilitating its use in diverse experimental protocols. These practical considerations are crucial for reproducibility in drug discovery workflows.
The scientific community continues to uncover new applications for this versatile compound. Recent publications demonstrate its utility in constructing molecular probes for biological imaging and as a precursor for chiral auxiliaries in asymmetric synthesis. Such developments underscore the enduring relevance of 1330751-61-5 in advancing chemical research across multiple disciplines.
1330751-61-5 (7,7-Dimethyl-5,6,7,8-tetrahydroquinoline) Related Products
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)




